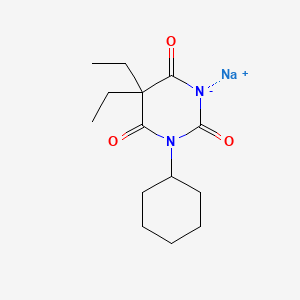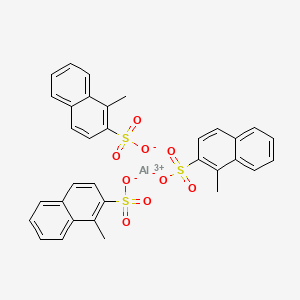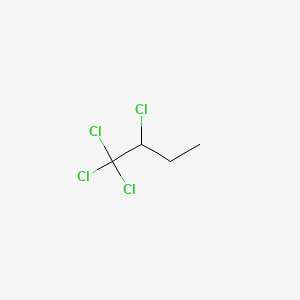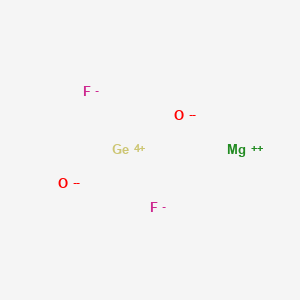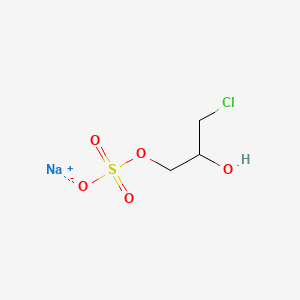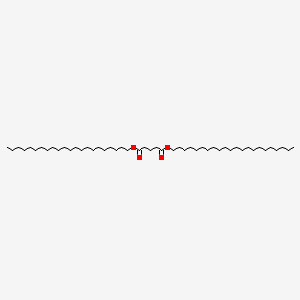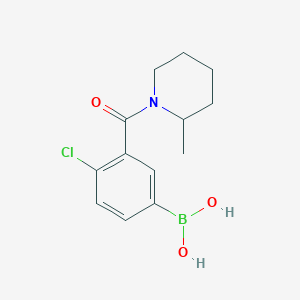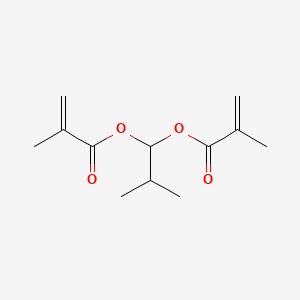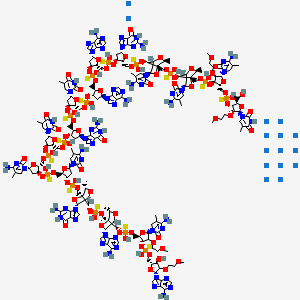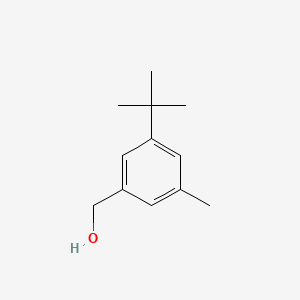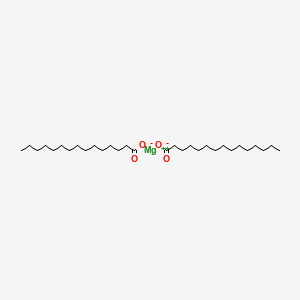
Magnesium pentadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium pentadecanoate is a chemical compound with the formula C30H58MgO4. It is a magnesium salt of pentadecanoic acid, also known as margaric acid. This compound is part of the broader class of magnesium carboxylates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium pentadecanoate can be synthesized through a reaction between pentadecanoic acid and a magnesium source, such as magnesium oxide or magnesium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the magnesium salt. The general reaction is as follows:
C15H31COOH+MgO→(C15H31COO)2Mg+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the direct reaction of pentadecanoic acid with magnesium hydroxide in a solvent, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium pentadecanoate can undergo various chemical reactions, including:
Oxidation: The carboxylate groups can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can modify the carboxylate groups, potentially converting them into alcohols or other functional groups.
Substitution: The magnesium ion can be replaced by other metal ions through metathesis reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate ion exchange reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Substitution: New metal carboxylates are produced.
Applications De Recherche Scientifique
Magnesium pentadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other magnesium compounds and as a reagent in various organic reactions.
Biology: Studies have explored its potential role in biological systems, particularly in relation to magnesium’s essential functions in cellular processes.
Medicine: Research has investigated its potential therapeutic applications, including its use as a magnesium supplement.
Industry: It is utilized in the production of lubricants, surfactants, and other industrial products due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of magnesium pentadecanoate involves the release of magnesium ions, which play crucial roles in various biochemical processes. Magnesium ions act as cofactors for numerous enzymes, facilitating reactions such as ATP synthesis, DNA replication, and protein synthesis. The carboxylate groups may also interact with biological membranes, influencing their stability and function.
Comparaison Avec Des Composés Similaires
Magnesium stearate (C36H70MgO4): Commonly used as a lubricant in pharmaceutical formulations.
Magnesium palmitate (C32H62MgO4): Used in cosmetics and personal care products.
Magnesium oleate (C36H66MgO4): Employed in the production of soaps and detergents.
Magnesium pentadecanoate’s unique fatty acid chain length gives it distinct properties, making it suitable for specific applications where other magnesium carboxylates may not be as effective.
Propriétés
Numéro CAS |
93966-75-7 |
|---|---|
Formule moléculaire |
C30H58MgO4 |
Poids moléculaire |
507.1 g/mol |
Nom IUPAC |
magnesium;pentadecanoate |
InChI |
InChI=1S/2C15H30O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |
Clé InChI |
ZIUUUAJTAOQFCJ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


